1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. This compound features a seven-membered azepane ring and is characterized by the presence of a cyclopropanecarbonyl moiety and a piperidine substituent. The structural complexity and unique features of this compound make it significant in medicinal chemistry and materials science.
The compound can be synthesized through various chemical reactions that involve cyclization and functionalization of simpler precursors. Research indicates that azepanes are often synthesized from bicyclic or other nitrogen-containing compounds, utilizing methods such as ring expansion and dearomative transformations .
1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane is classified as:
The synthesis of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane can be achieved through several methods:
For instance, one effective synthesis route involves treating a bicyclic halogenated aminocyclopropane with nucleophiles under controlled conditions, leading to the desired azepane product. The purification process often includes flash column chromatography to isolate the final compound in high yield .
The molecular structure of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane can be described as follows:
The molecular formula for this compound is C_{12}H_{16}N_{2}O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound's molecular weight is approximately 204.27 g/mol.
1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane can participate in various chemical reactions due to its functional groups:
For example, reactions involving this compound may include the formation of derivatives through acylation or alkylation processes, where the azepane nitrogen acts as a nucleophile .
The mechanism by which 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane exerts its effects in biological systems involves:
Research on related compounds suggests that modifications in the azepane structure can significantly influence pharmacological properties, making this compound a candidate for further investigation in drug development .
1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane is expected to exhibit:
The chemical properties include:
1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane has potential applications in:
The azepane (7-membered nitrogen heterocycle) core represents a critical structural element in 1-cyclopropanecarbonyl-2-(piperidin-4-yl)azepane, with ring-closing metathesis (RCM) emerging as a pivotal strategy for its construction. This approach typically begins with diene precursors featuring appropriate chain lengths and terminal olefins, leveraging Grubbs-type catalysts to form the azepine ring system prior to reduction. Second-generation Grubbs catalysts (e.g., G-II, G-III) demonstrate superior efficacy in these transformations due to their enhanced functional group tolerance and ability to accommodate the steric demands of substituted dienes. A significant challenge lies in controlling the regioselectivity of the metathesis reaction, particularly when synthesizing unsymmetrically substituted azepanes. Process chemistry optimizations have demonstrated that high dilution conditions (typically 0.001-0.01 M) are essential to suppress dimerization and oligomerization side reactions, while careful temperature control (40-80°C) balances reaction rate and catalyst decomposition [4] [6].
Post-metathesis functionalization involves selective hydrogenation of the resulting cyclic olefin to the saturated azepane. This step requires judicious catalyst selection to avoid over-reduction or unwanted reactivity at other sensitive functional groups within the molecule. Palladium on carbon (Pd/C) or platinum oxide (PtO₂) under moderate hydrogen pressure (2-5 atm) typically affords optimal results. The integration of RCM strategies into multistep syntheses allows for late-stage diversification of the azepane ring, enabling the installation of the critical piperidin-4-yl substituent at C2 through subsequent amination protocols. The efficiency of this approach is evidenced by its successful application in complex pharmaceutical targets containing similar azepane architectures [6].
Table 1: Ring-Closing Metathesis Approaches for Azepane Synthesis
Diene Precursor | Catalyst | Reaction Conditions | Azepine Yield (%) | Key Challenges |
---|---|---|---|---|
N-allyl-N-vinylalkylamine | Grubbs II | Toluene, 40°C, 12h | 65-75% | Moderate dimerization |
N-Ts-diallylamine | Grubbs III | DCM, 0.01M, reflux | 80-85% | Tosyl group removal post-RCM |
N-Boc-diallylamine | Hoveyda-Grubbs II | Toluene, 0.005M, 80°C | 70-78% | High dilution required |
Carbamate-protected diene | Zhan 1B | DCE, 0.001M, 60°C | 82-88% | Catalyst cost sensitivity |
The introduction of the piperidin-4-yl moiety at the C2 position of the azepane ring relies predominantly on reductive amination strategies, which offer superior chemoselectivity compared to direct alkylation methods. This two-step process first involves condensation between the azepane carbonyl (typically at C2) and 4-piperidone derivatives—most commonly N-Boc-piperidone—to form an imine intermediate. Subsequent reduction under controlled conditions installs the critical carbon-nitrogen bond while establishing the stereogenic center. Sodium triacetoxyborohydride (STAB-H) in dichloroethane (DCE) or 1,2-dichloroethane (DCE) at ambient temperature has emerged as the reductant of choice, providing excellent chemoselectivity for imine reduction over competing carbonyl reductions and maintaining the stereochemical integrity of existing chiral centers [8].
Alternative reductants include sodium cyanoborohydride (NaBH₃CN) in methanol with acidic catalysis (e.g., acetic acid) or catalytic hydrogenation using Pd/C or Raney nickel. The choice of protecting group on the piperidine nitrogen significantly impacts both reaction efficiency and subsequent deprotection conditions. The tert-butyloxycarbonyl (Boc) group offers optimal balance between steric accessibility for the reductive amination and mild deprotection conditions (TFA or HCl in organic solvents). Critically, this reductive amination protocol must be conducted after azepane ring formation but prior to cyclopropanecarbonyl introduction to prevent competitive reactions at the secondary amine [5]. Recent advances have demonstrated that Lewis acid catalysis (e.g., titanium(IV) isopropoxide) can accelerate the imine formation step, particularly for sterically congested ketones, while microwave-assisted conditions (80-100°C, 10-30 minutes) significantly reduce reaction times without compromising yield or selectivity [5] [8].
Table 2: Reductive Amination Conditions for Piperidin-4-yl Attachment
Carbonyl Precursor | Reductant | Solvent System | Yield Range (%) | Stereochemical Outcome |
---|---|---|---|---|
2-Azepanone | NaBH₃CN | MeOH/AcOH (95:5) | 60-70% | Racemic mixture |
N-Boc-4-piperidone | STAB-H | DCE, rt | 85-92% | Racemic mixture |
N-Cbz-4-piperidone | H₂ (50 psi)/Pd-C | EtOH, rt | 75-82% | Racemic mixture |
N-Fmoc-4-piperidone | NaBH(OAc)₃ | THF, 0°C to rt | 70-78% | Racemic mixture |
The installation of the cyclopropanecarbonyl moiety represents the final critical acylation step in synthesizing 1-cyclopropanecarbonyl-2-(piperidin-4-yl)azepane. This transformation requires selective N-acylation of the azepane nitrogen while preserving the secondary amine within the piperidine ring. Achieving this chemoselectivity necessitates sophisticated protecting group strategies, typically involving orthogonal protection of the piperidine nitrogen. The Boc group provides optimal protection due to its stability under basic conditions required for acylation and facile removal under acidic conditions post-acylation. Acylation protocols employ cyclopropanecarbonyl chloride as the acylating agent, with reaction efficiency highly dependent on base selection and solvent polarity [6] [8].
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in aprotic solvents (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) at 0°C to room temperature typically affords high yields (80-90%) with minimal diacylation byproducts. The reaction progress must be carefully monitored via TLC or LC-MS as prolonged reaction times or elevated temperatures promote epimerization at stereogenic centers and decomposition of the acid chloride. Alternative approaches utilize cyclopropanecarboxylic acid with coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalytic DMAP (4-dimethylaminopyridine). These methods minimize racemization risks but require stringent moisture control and generate more complex purification challenges [6].
The cyclopropanecarbonyl group profoundly influences the molecule's physicochemical properties, notably enhancing membrane permeability due to its lipophilic character (logP contribution ≈0.7) while maintaining metabolic stability through resistance to esterase-mediated hydrolysis. Computational studies indicate this moiety induces conformational constraints within the azepane ring, potentially influencing biological activity through pre-organization of the pharmacophore. Final deprotection under acidic conditions (e.g., TFA/DCM or HCl/dioxane) liberates the piperidine nitrogen, yielding the target molecule as either the free base or salt form, requiring careful crystallization control to ensure high chemical and stereochemical purity [7] [8].
Table 3: Acylation Conditions for Cyclopropanecarbonyl Introduction
Acylating Agent | Base | Solvent | Temperature | Yield (%) | Impurity Profile |
---|---|---|---|---|---|
Cyclopropanecarbonyl chloride | TEA | DCM | 0°C → rt | 85% | <3% diacylation |
Cyclopropanecarbonyl chloride | DIPEA | THF | -10°C → 0°C | 92% | <1% diacylation |
Cyclopropanecarboxylic acid + EDCI | DMAP | ACN | rt | 78% | 5-8% urea byproduct |
Cyclopropanecarboxylic acid + HATU | NMM | DMF | 0°C | 88% | <2% racemization |
The complex stereochemistry of 1-cyclopropanecarbonyl-2-(piperidin-4-yl)azepane presents significant synthetic challenges, as the molecule contains multiple stereogenic centers—notably at the azepane C2 position bearing the piperidinyl substituent and potentially at carbon atoms within the piperidine ring. Achieving stereochemical purity requires integrated strategies throughout the synthetic sequence. Early approaches relied on resolution of racemic intermediates via diastereomeric salt formation using chiral acids (e.g., dibenzoyl-L-tartaric acid or camphorsulfonic acid), but this method suffers from low throughput and high material loss. Contemporary methodologies employ enantioselective catalysis during key bond-forming steps, particularly during the reductive amination for installing the piperidin-4-yl moiety (Section 1.2) or during the initial azepane ring formation [4] [5].
Chiral ruthenium catalysts (e.g., Noyori-type) enable asymmetric hydrogenation of cyclic enamines preceding azepane formation, while organocatalytic approaches utilizing proline-derived catalysts facilitate enantioselective Mannich reactions to establish the C2 stereocenter. For the critical C-N bond formation at C2, enantioselective reductive amination using chiral borane-based reductants or transfer hydrogenation with Ru(II)-TsDPEN catalysts provides enantiomeric excesses (ee) exceeding 90%. The cyclopropanecarbonyl acylation step introduces additional stereochemical considerations as reaction conditions (base strength, solvent polarity, temperature) can promote epimerization at acid-sensitive stereocenters. Low-temperature acylation protocols (-10°C to 0°C) in non-polar solvents (toluene or DCM) minimize this risk [5] [6].
Advanced purification techniques prove essential for achieving stereochemical homogeneity. Chiral stationary phase chromatography (e.g., Chiralpak® AD-H or AS-H columns with ethanol/heptane mobile phases) resolves enantiomers of late-stage intermediates, while crystallization-induced diastereomer resolution employs chiral auxiliaries temporarily attached to the piperidine nitrogen. The final compound's stereochemical integrity is validated through chiral HPLC coupled with optical rotation measurements and X-ray crystallography of salt forms. These rigorous controls are paramount as stereochemistry profoundly influences the molecule's conformational behavior, molecular recognition properties, and ultimately, its biological activity profile [4] [6] [7].
Table 4: Stereochemical Control Strategies in Synthesis
Stereocenter Location | Control Method | Chiral Source | ee Achieved (%) | Critical Parameters |
---|---|---|---|---|
Azepane C2 | Asymmetric hydrogenation | Ru-(S)-BINAP | 88-92% | H₂ pressure (50-100 psi) |
Azepane C2 | Organocatalytic Mannich | L-Proline | 80-85% | Water content <0.1% |
Piperidine C4 | Enzymatic resolution | Lipase PS-IM | 95-99% | Reaction time control |
Post-acylation | Chiral chromatography | Chiralcel OD-H | >99% | Isopropanol/heptane ratio |
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7